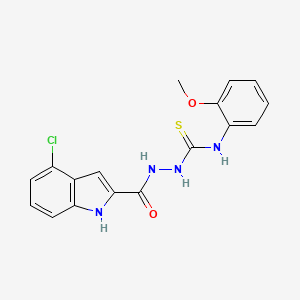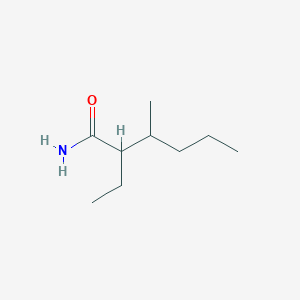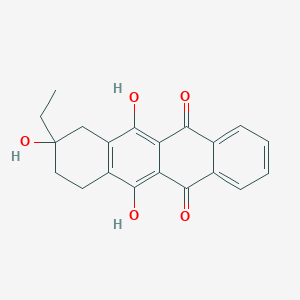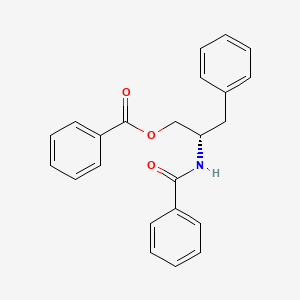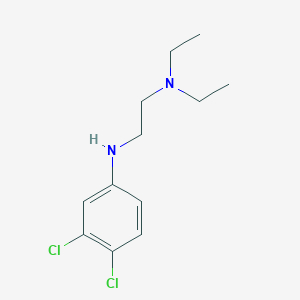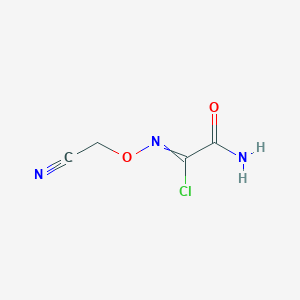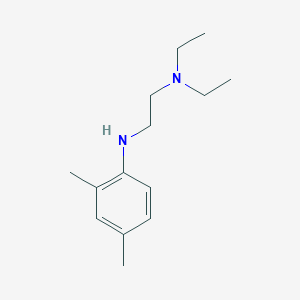![molecular formula C4H8Cl3O4P2+ B14454971 (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium CAS No. 73515-36-3](/img/structure/B14454971.png)
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium is a chemical compound known for its unique structure and properties. This compound is part of a class of organophosphorus compounds, which are widely studied for their applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium typically involves the reaction of 2-chloroethanol with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonium salts .
Scientific Research Applications
(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: This compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Properties
CAS No. |
73515-36-3 |
|---|---|
Molecular Formula |
C4H8Cl3O4P2+ |
Molecular Weight |
288.41 g/mol |
IUPAC Name |
2-chloroethoxy-(1-dichlorophosphoryloxyethyl)-oxophosphanium |
InChI |
InChI=1S/C4H8Cl3O4P2/c1-4(11-13(6,7)9)12(8)10-3-2-5/h4H,2-3H2,1H3/q+1 |
InChI Key |
ZANIVSLTFCIJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OP(=O)(Cl)Cl)[P+](=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


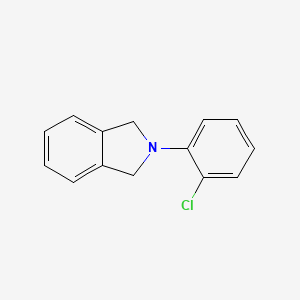
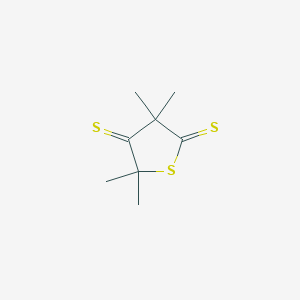
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
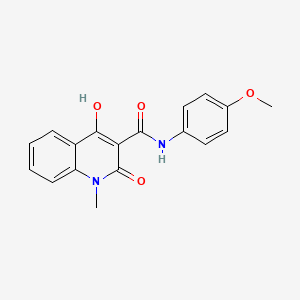
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
